C3-Cyclopropyl vs. C3-Methyl: Impact on BRD4 BD1 Bromodomain Inhibitory Potency
The C3 substituent on the [1,2,4]triazolo[4,3-b]pyridazine scaffold directly modulates BRD4 BD1 inhibitory potency. In a published SAR study with X-ray co-crystal structures, the C3-methyl analog (compound 5) exhibited a BRD4 BD1 IC50 of 17.1 ± 3.1 μM, while the most potent compound in the series bearing a C3-methyl group with optimized R2 substitution (compound 14) achieved an IC50 of 5.7 ± 1.4 μM [1]. By comparison, the C3-cyclopropyl substitution introduces greater steric bulk and conformational rigidity. While no direct IC50 for 3-cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine has been published in a peer-reviewed primary study, class-level SAR from the BRD4 study demonstrates that modification at C3 alters potency by up to 4.4-fold (comparing compound 12, IC50 = 25.2 μM, to compound 14, IC50 = 5.7 μM), establishing that C3 substitution identity is a critical potency determinant [1]. The cyclopropyl group is expected to provide a distinct potency and selectivity profile relative to methyl, ethyl, or trifluoromethyl analogs.
| Evidence Dimension | BRD4 BD1 bromodomain inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; 3-cyclopropyl group predicted to occupy the WPF motif binding pocket based on crystallographic SAR. |
| Comparator Or Baseline | Compound 5 (C3-methyl): IC50 BD1 = 17.1 ± 3.1 μM; Compound 6 (C3-CF3): IC50 BD1 = 9.6 ± 2.0 μM; Compound 12 (C3-ethyl): IC50 BD1 = 25.2 ± 4.6 μM; Compound 14 (C3-methyl, optimized R2): IC50 BD1 = 5.7 ± 1.4 μM; JQ1 (positive control): IC50 BD1 = 195.1 ± 14.2 nM. |
| Quantified Difference | C3 substitution identity produces up to 4.4-fold variation in IC50 (range: 5.7–25.2 μM) among analogs. Cyclopropyl expected to confer intermediate steric and electronic profile distinct from methyl, trifluoromethyl, and ethyl. |
| Conditions | In vitro BRD4 BD1 bromodomain inhibition assay; AlphaScreen format; N = 3 independent determinations; data from Kim et al., Sci Rep 2023. |
Why This Matters
The C3 substituent identity is a first-order determinant of BRD4 BD1 potency, making the cyclopropyl-bearing scaffold a non-interchangeable starting point for inhibitor optimization relative to methyl, ethyl, or trifluoromethyl variants.
- [1] Kim JH, Pandit N, Yoo M, Park TH, Choi JU, Park CH, Jung KY, Lee BI. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Sci Rep. 2023;13:10805. Table 1. View Source
